molecular formula C16H11N3O2S2 B167662 N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide CAS No. 1908-94-7

N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide

Cat. No.: B167662
CAS No.: 1908-94-7
M. Wt: 341.4 g/mol
InChI Key: PJEQQFYYSRRNJI-RAXLEYEMSA-N
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Description

N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a thiazolidinone ring, a pyridine ring, and a phenylmethylene group, which contribute to its unique reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide typically involves multi-step organic reactions. One common method starts with the condensation of 4-pyridinecarboxylic acid with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an appropriate aldehyde, such as benzaldehyde, under acidic conditions to yield the desired thiazolidinone derivative.

Reaction Conditions:

    Temperature: Typically between 60-80°C

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid

    Solvents: Common solvents include ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.

    Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, owing to its ability to modulate specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazolidinone ring and the phenylmethylene group play crucial roles in these interactions, facilitating strong binding affinities and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
  • N-(4-Oxo-5-(methyl)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
  • N-(4-Oxo-5-(phenyl)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide

Uniqueness

Compared to similar compounds, N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide stands out due to the presence of the phenylmethylene group, which enhances its reactivity and binding properties. This unique structural feature allows for more diverse applications and interactions in both chemical and biological contexts.

Properties

CAS No.

1908-94-7

Molecular Formula

C16H11N3O2S2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C16H11N3O2S2/c20-14(12-6-8-17-9-7-12)18-19-15(21)13(23-16(19)22)10-11-4-2-1-3-5-11/h1-10H,(H,18,20)/b13-10-

InChI Key

PJEQQFYYSRRNJI-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Synonyms

N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide

Origin of Product

United States

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